

In silico modeling of (R)-6-fluorochroman-4-amine receptor binding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-6-fluorochroman-4-amine

Cat. No.: B1394235

[Get Quote](#)

An In-Depth Technical Guide: In Silico Modeling of **(R)-6-fluorochroman-4-amine** Receptor Binding: A Structure-Based Approach to Unraveling Molecular Interactions

Prepared by: Gemini, Senior Application Scientist

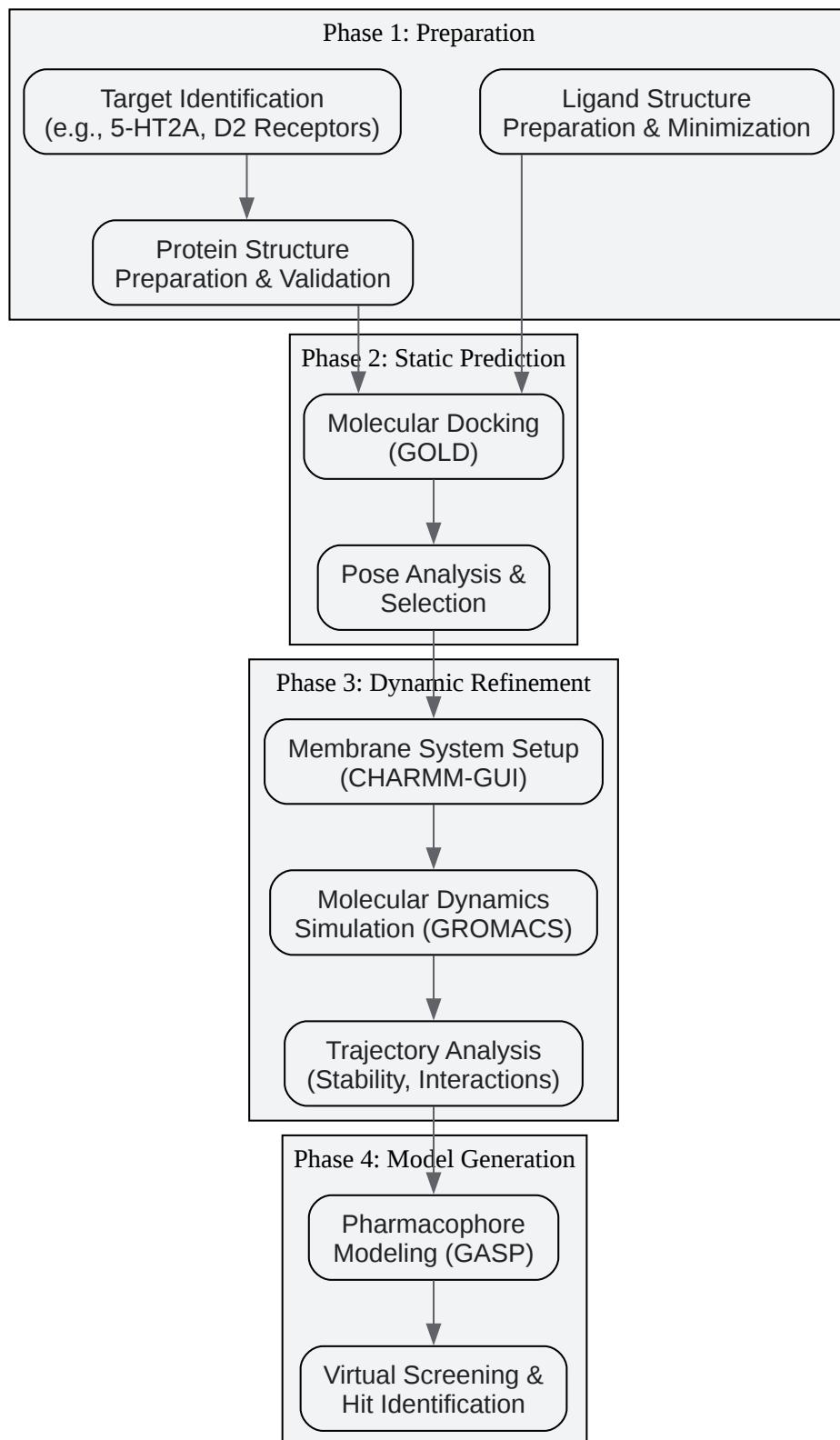
Abstract

This technical guide provides a comprehensive, step-by-step framework for investigating the receptor binding profile of **(R)-6-fluorochroman-4-amine**, a novel small molecule with potential psychoactive properties. Recognizing the challenges in early-stage drug discovery, this document outlines a robust in silico workflow that leverages structure-based computational methods to predict target interactions, elucidate binding modes, and assess the stability of the ligand-receptor complex. By integrating molecular docking, all-atom molecular dynamics simulations in a realistic membrane environment, and pharmacophore modeling, this guide serves as a practical blueprint for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to provide actionable insights, accelerate hypothesis-driven research, and build a self-validating computational model grounded in established scientific principles and authoritative protocols.

Introduction: The Case for In Silico Investigation

(R)-6-fluorochroman-4-amine is a synthetic compound whose chroman-amine scaffold bears structural resemblance to known aminergic neurotransmitters, such as serotonin and dopamine. This similarity strongly suggests that its biological activity may be mediated through

interactions with G-protein coupled receptors (GPCRs), a vast family of membrane proteins that are the targets of approximately 30% of all marketed drugs.^[1] Specifically, serotonin (5-HT) and dopamine (D) receptors are implicated in a wide array of neurological processes and are primary targets for therapeutics treating psychiatric disorders.^{[2][3]}


Before committing to costly and time-consuming in vitro and in vivo studies, computational modeling offers a powerful, efficient alternative to explore the molecular basis of action for novel compounds.^{[4][5]} In silico techniques allow us to:

- Predict Binding Affinity: Estimate the strength of the interaction between the ligand and various receptor subtypes.
- Visualize Binding Poses: Determine the most likely orientation and conformation of the ligand within the receptor's binding pocket.
- Analyze Dynamic Interactions: Observe how the ligand-receptor complex behaves over time in a simulated physiological environment.
- Generate Hypotheses for Optimization: Identify key molecular interactions that can be targeted for chemical modification to improve potency and selectivity.

This guide will walk through a complete workflow, from target selection to the final analysis of a simulated ligand-receptor complex, providing both the "how" and the "why" behind each critical step.

Foundational Workflow: An Integrated Computational Strategy

The entire process can be visualized as a multi-stage pipeline, where the output of one stage serves as the validated input for the next. This ensures a logical progression from a static prediction to a dynamic and more biologically relevant model.

[Click to download full resolution via product page](#)

Caption: High-level workflow for in silico receptor binding analysis.

Prerequisites: The Scientist's Virtual Toolkit

This guide assumes access to the following software and databases. The chosen tools represent a combination of academic and commercial standards known for their robustness and extensive validation in the scientific community.

Tool/Resource	Category	Purpose
RCSB Protein Data Bank (PDB)	Database	Source for experimentally-determined 3D structures of proteins.
PubChem	Database	Source for 2D and 3D structures of small molecules.
GOLD (CCDC)	Molecular Docking	Predicts the binding mode of a flexible ligand to a protein. [6] [7]
CHARMM-GUI	System Builder	Web-based tool to build and prepare complex biological systems, especially membrane proteins, for simulation. [8] [9]
GROMACS	MD Engine	A high-performance, open-source package for performing molecular dynamics simulations. [10] [11]
VMD / UCSF Chimera / PyMOL	Visualization	Software for visualizing and analyzing molecular structures and simulation trajectories.

Phase 1: System Preparation

The quality of any simulation is dictated by the quality of its starting materials. Rigorous preparation of both the receptor and the ligand is non-negotiable.

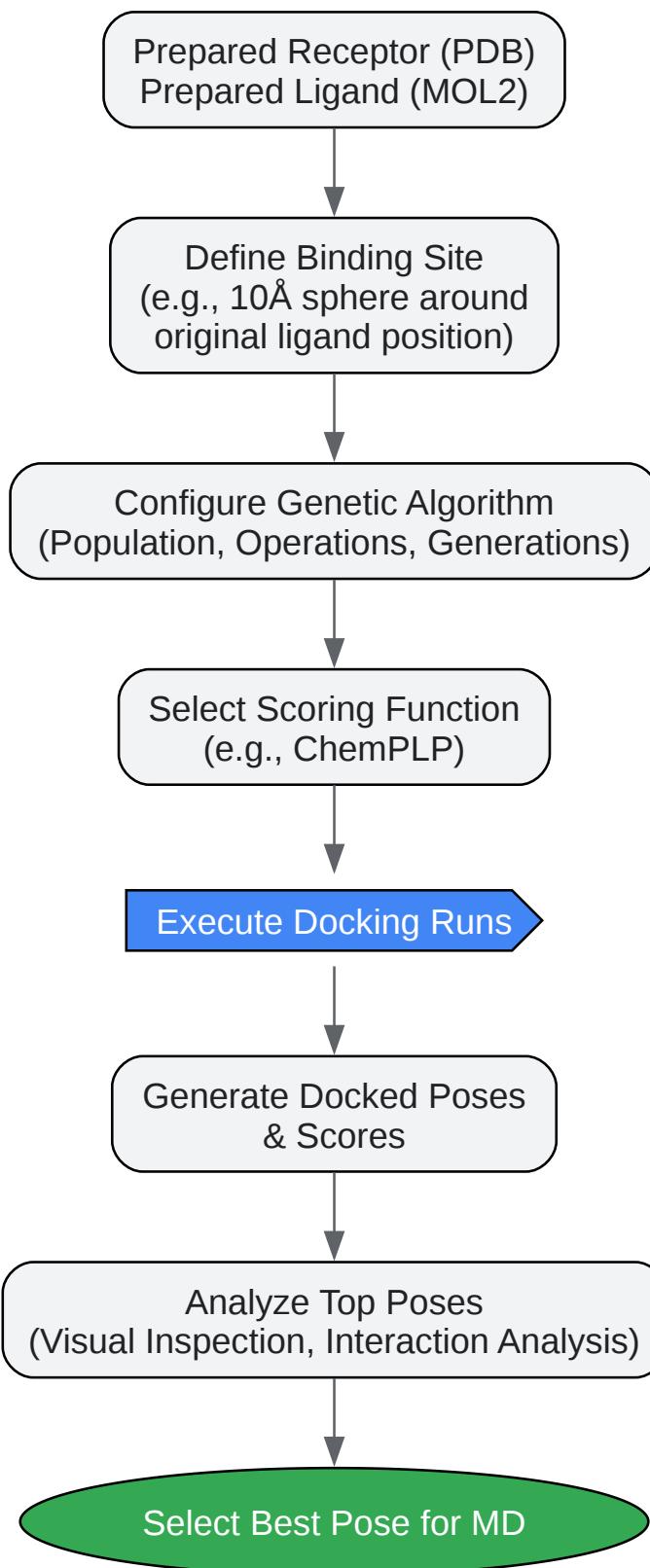
Target Identification and Receptor Preparation

Based on the ligand's structure, the serotonin 5-HT2A receptor and the dopamine D2 receptor are high-priority targets. For this guide, we will proceed with the Dopamine D2 Receptor (D2R).

Protocol: Receptor Structure Preparation

- **Structure Acquisition:** Download the crystal structure of the human D2R in complex with an antagonist, e.g., risperidone (PDB ID: 6CM4), from the RCSB PDB.[\[3\]](#) This provides a relevant, ligand-bound conformation.
- **Initial Cleaning:** Load the PDB file into a molecular viewer. Remove all non-essential components:
 - Delete all water molecules.
 - Delete any co-crystallized ligands, ions, and buffer molecules (in this case, risperidone).
 - If the crystallized structure is a fusion protein (e.g., with T4 Lysozyme for stability), remove the fusion partner, leaving only the receptor chain(s).
- **Structural Integrity Check:** Use a tool like the SWISS-MODEL structure assessment tool or MolProbity to check for missing atoms, and missing residues, particularly in the loop regions. [\[12\]](#) Add missing hydrogen atoms, as they are critical for defining the correct hydrogen bonding network.
- **Protonation State Assignment:** Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. Many software packages can automate this based on the local hydrogen-bonding environment.
- **Final Output:** Save the cleaned, validated, and protonated receptor structure as a PDB file for input into the docking software.

Ligand Preparation


The ligand must be converted into a valid 3D structure and its conformational space must be adequately sampled.

Protocol: Ligand Structure Preparation

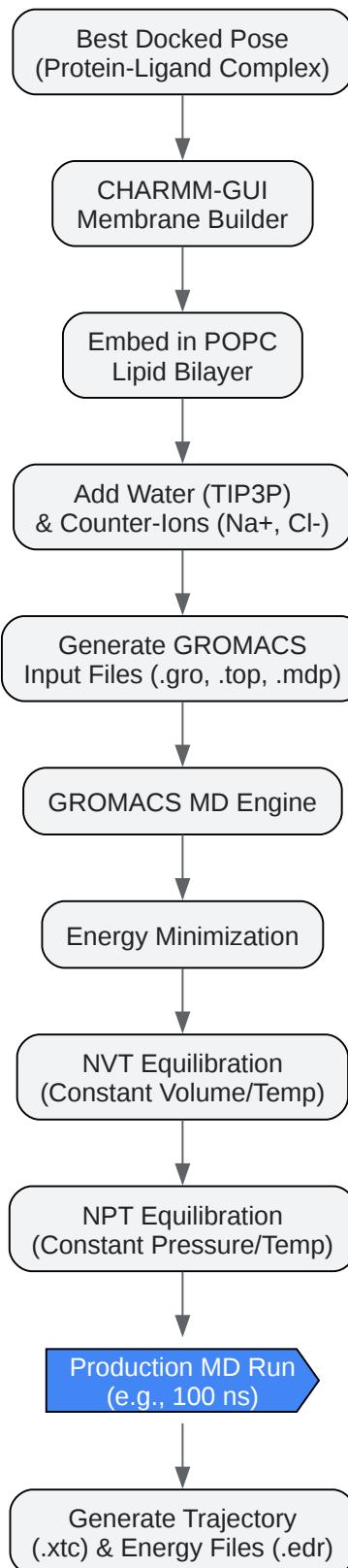
- Structure Acquisition: Obtain the 2D structure of **(R)-6-fluorochroman-4-amine**. This can be done by drawing it in a chemical sketcher or by searching for its SMILES string in a database like PubChem.
- Conversion to 3D: Use a program to convert the 2D representation into an initial 3D structure.
- Protonation: At physiological pH (7.4), the primary amine group will be protonated (-NH3+). Ensure this is correctly represented.
- Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation. This step is crucial for ensuring realistic bond lengths and angles.
- Final Output: Save the optimized 3D structure of the ligand in a suitable format (e.g., MOL2 or SDF) for the docking program.

Phase 2: Molecular Docking - Predicting the Static Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.^[12] We will use GOLD (Genetic Optimisation for Ligand Docking), which employs a genetic algorithm to explore the full range of ligand conformational flexibility.^{[13][14]}

[Click to download full resolution via product page](#)

Caption: The molecular docking workflow using GOLD software.


Protocol: Docking with GOLD

- Load Structures: Import the prepared D2R PDB file and the ligand MOL2 file into the GOLD interface.
- Define the Binding Site: The most reliable method is to define the binding site as a sphere (typically 10 Å radius) centered on the position of the co-crystallized ligand (risperidone in PDB 6CM4). This ensures the search is focused on the known active site.
- Configure Search Algorithm: GOLD's genetic algorithm is highly effective.[\[14\]](#) Standard settings are often a good starting point, but for a thorough search, consider increasing the number of docking runs (e.g., to 30-50).
- Select Scoring Function: Choose a scoring function to evaluate the fitness of each docked pose. ChemPLP is a robust default choice that is effective at reproducing experimental binding modes.[\[6\]](#)
- Execute Docking: Launch the docking calculation. GOLD will explore different ligand conformations and orientations within the binding site, saving the top-scoring poses.
- Analyze Results:
 - Clustering: Examine the top-scoring poses. Often, they will cluster into a few distinct conformational families. A large, low-energy cluster suggests a well-defined and probable binding mode.
 - Visual Inspection: Visually inspect the top-ranked pose. Does it make chemical sense? Look for key interactions like hydrogen bonds with polar residues (e.g., Ser, Thr, Asp) and pi-stacking with aromatic residues (e.g., Phe, Tyr, Trp). The protonated amine of our ligand is expected to form a salt bridge with an acidic residue, a hallmark of aminergic GPCR binding.[\[15\]](#)
 - Select Best Pose: Choose the highest-scoring pose that is part of a significant cluster and displays chemically reasonable interactions for further study with molecular dynamics.

Docking Parameter	Recommended Setting	Rationale
Binding Site Definition	10 Å sphere around co-crystallized ligand	Focuses the search on the confirmed active site.
Genetic Algorithm Runs	30	Provides a balance between computational cost and thorough sampling.
Scoring Function	ChemPLP	A well-validated function for pose prediction. [6]
Protein Flexibility	Allow sidechain flexibility for key residues	Can improve docking accuracy by allowing minor receptor adjustments.

Phase 3: Molecular Dynamics - Simulating a Dynamic System

While docking provides a valuable static snapshot, it doesn't account for the dynamic nature of proteins or the influence of the surrounding environment. Molecular dynamics (MD) simulations track the movements of every atom in the system over time, providing a much more realistic view of the complex's stability and interactions.[\[16\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for MD simulation setup and execution.

Protocol: MD Simulation with CHARMM-GUI and GROMACS

- System Setup with CHARMM-GUI:
 - Navigate to the CHARMM-GUI Membrane Builder.[9][18]
 - Upload the PDB file of the best-docked D2R-ligand complex.
 - The tool will automatically orient the protein within a lipid bilayer. A typical choice for a mammalian membrane protein is a POPC (palmitoyl-oleoyl-phosphatidylcholine) bilayer.
 - Specify the box size, ensuring sufficient padding of water molecules (e.g., 20 Å) on the top and bottom of the membrane.
 - Add water (using the TIP3P water model) and neutralizing counter-ions (e.g., Na⁺ and Cl⁻) to a physiological concentration of 0.15 M.
 - Generate the input files for GROMACS. CHARMM-GUI will provide all necessary topology (.top), coordinate (.gro), and simulation parameter (.mdp) files for a standard equilibration protocol.[19][20]
- Simulation with GROMACS:
 - Energy Minimization: Run a steep-descent energy minimization to remove any steric clashes introduced during the system setup.
 - Equilibration (NVT & NPT): Perform two short equilibration phases. First, an NVT (constant Number of particles, Volume, Temperature) simulation to bring the system to the target temperature (310 K). Second, an NPT (constant Number of particles, Pressure, Temperature) simulation to adjust the system density to the correct pressure (1 bar).[21] During these phases, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent and lipids to relax around them.
 - Production MD: Run the final production simulation for a duration sufficient to observe stable behavior, typically at least 100 nanoseconds (ns). No restraints are used in this phase, allowing the entire system to evolve freely.

MD Parameter	Recommended Setting	Rationale
Force Field	CHARMM36m	A modern, well-parameterized force field for proteins, lipids, and small molecules.
Ensemble	NPT	Simulates conditions of constant pressure and temperature, mimicking a biological environment.
Temperature	310 K	Approximates human body temperature.
Pressure	1 bar	Standard atmospheric pressure.
Simulation Time	100+ ns	Necessary to allow for conformational relaxation and to sample meaningful dynamics. [22]

Phase 4: Data Analysis and Pharmacophore Generation

The output of the MD simulation is a trajectory file—a molecular movie of the system. Analyzing this trajectory reveals the stability of the binding and the key interactions that maintain it.

Trajectory Analysis

- **System Stability:** Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms relative to their starting positions. A plateau in the RMSD plot after an initial rise indicates that the system has reached equilibrium and the ligand is stably bound.
- **Local Flexibility:** Calculate the Root Mean Square Fluctuation (RMSF) for each residue. This highlights which parts of the protein are rigid and which are flexible. High fluctuation in the binding pocket may indicate an unstable interaction.

- **Interaction Analysis:** Over the entire stable portion of the trajectory, analyze and quantify the key molecular interactions:
 - **Hydrogen Bonds:** Identify hydrogen bonds that are present for a high percentage (>50%) of the simulation time.
 - **Hydrophobic Contacts:** Map the persistent hydrophobic interactions between the ligand and nonpolar residues.
 - **Ionic/Salt Bridge Interactions:** Confirm the stability of the salt bridge between the ligand's protonated amine and an acidic residue (e.g., Asp, Glu) in the receptor.

Pharmacophore Modeling

A pharmacophore is a 3D abstract representation of the key molecular features essential for biological activity.[23][24] It can be derived from the stable interactions observed in the MD simulation.

Protocol: Interaction-Based Pharmacophore Generation

- **Feature Identification:** Based on the interaction analysis, identify the essential features. For our complex, this might include:
 - A Positive Ionizable feature at the location of the protonated amine.
 - A Hydrogen Bond Acceptor feature from the chroman oxygen.
 - An Aromatic Ring feature for the fluorinated benzene ring.
 - One or more Hydrophobic features corresponding to key contacts.
- **Model Generation:** Use a program like GASP or LigandScout to place these features in 3D space, with appropriate tolerance spheres, based on their average positions during the MD simulation.[25][26]
- **Application:** This resulting pharmacophore model is a powerful tool. It can be used to rapidly screen large databases of compounds to identify other molecules that possess the same key

features and are therefore likely to bind to the D2 receptor, accelerating the discovery of new leads.[27]

Conclusion: From Prediction to Insight

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for characterizing the binding of **(R)-6-fluorochroman-4-amine** to a target GPCR. By progressing from static docking to dynamic simulation and finally to an abstract pharmacophore model, this process builds confidence at each step. The results of this workflow—a predicted binding pose, an assessment of its dynamic stability, and a detailed map of the critical intermolecular interactions—provide a robust, data-driven foundation for subsequent experimental validation and lead optimization efforts. This approach exemplifies modern, computer-aided drug design, where computation serves not just as a screening tool, but as an engine for generating deep molecular insight.[28][29]

References

- Abriata, L. A., & Dal Peraro, M. (2016). Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor. *PLoS ONE*, 11(7), e0158625. [\[Link\]](#)
- Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia. [\[Link\]](#)
- Cambridge Crystallographic Data Centre. (n.d.). GOLD: The All In One Molecular Docking Package. CCDC. [\[Link\]](#)
- Lee, J., Patel, D. S., Ståhle, J., & Im, W. (2019). Preparing membrane proteins for simulation using CHARMM-GUI. *Methods in Molecular Biology*, 2022, 55-67. [\[Link\]](#)
- BioSolveIT. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. BioSolveIT Blog. [\[Link\]](#)
- Weibull, M., & Lindahl, E. (2017). Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? *PLOS Computational Biology*, 13(10), e1005799. [\[Link\]](#)
- CSC - IT Center for Science. (n.d.). GOLD. CSC Docs. [\[Link\]](#)
- EMBL-EBI. (n.d.).
- Gapsys, V., & de Groot, B. L. (2022). Building a protein membrane system using CHARMM-GUI. Compchems. [\[Link\]](#)
- Dror, R. O., et al. (2012). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations.
- GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS. [\[Link\]](#)

- Basak, S., & Chakrapani, S. (2018). Cryo-EM structure of serotonin receptor 5-HT3A. RCSB PDB. [\[Link\]](#)
- Lee, C. T., & Shang, Y. (2018). Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. *Molecules*, 23(8), 2046. [\[Link\]](#)
- Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Click2Drug. [\[Link\]](#)
- InsilicoSci. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [\[Link\]](#)
- OpenEye Scientific. (2021). CCDC's GOLD Now Available on Orion®. OpenEye Scientific. [\[Link\]](#)
- Clement, O., & Dean, P. M. (2003). A comparison of the pharmacophore identification programs: Catalyst, DISCO and GASP. *Journal of Computer-Aided Molecular Design*, 17(2-4), 117-130. [\[Link\]](#)
- Gapsys, V., & de Groot, B. L. (2022).
- Lee, J., et al. (2019). Preparing Membrane Proteins for Simulation Using CHARMM-GUI.
- Klabunde, T., & Evers, A. (2005). Pharmacophore models for biogenic amine binding GPCRs to avoid GPCR-mediated side effects. *ChemBioChem*, 6(4), 658-669. [\[Link\]](#)
- Goodsell, D. (2012). Molecule of the Month: Serotonin Receptor. PDB-101. [\[Link\]](#)
- Clement, O., & Dean, P. M. (2003). A comparison of the pharmacophore identification programs: Catalyst, DISCO and GASP. SciSpace. [\[Link\]](#)
- BioExcel. (n.d.). A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS. BioExcel. [\[Link\]](#)
- Lateral Communications. (2024). GOLD software: Significance and symbolism.
- He, Y., et al. (2020). A Guide to In Silico Drug Design. *Pharmaceuticals*, 13(9), 247. [\[Link\]](#)
- Xu, P., et al. (2021). Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB PDB. [\[Link\]](#)
- Omixium. (2023). Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial. YouTube. [\[Link\]](#)
- Zhuang, Y., et al. (2021).
- Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. *Future Medicinal Chemistry*, 10(4), 423-434. [\[Link\]](#)
- Joy, J. S., et al. (2024). PDB structure of dopamine receptor.
- Zhuang, Y., et al. (2023). Dopamine Receptor D5R-Gs-Rotigotine complex. RCSB PDB. [\[Link\]](#)
- Wang, S., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB PDB. [\[Link\]](#)
- Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. *Future Medicinal Chemistry*. [\[Link\]](#)

- Dror, R. O., et al. (2012). G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery. *Current Opinion in Structural Biology*, 22(2), 178-188. [\[Link\]](#)
- Barillari, C., et al. (2012). Molecular docking using the molecular lipophilicity potential as hydrophobic descriptor: impact on GOLD docking performance. *Journal of Chemical Information and Modeling*, 52(6), 1614-1624. [\[Link\]](#)
- AlphaFold DB. (2021). Computed structure model of D(2) dopamine receptor. RCSB PDB. [\[Link\]](#)
- Sacan, A., Ekins, S., & Kortagere, S. (2012). Applications and Limitations of In Silico Models in Drug Discovery. *Methods in Molecular Biology*, 914, 87-124. [\[Link\]](#)
- Caveney, J., & Tanga, M. J. (2022). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. *International Journal of Molecular Sciences*, 23(19), 11843. [\[Link\]](#)
- Yoshino, R., & Mizuguchi, K. (2018). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. *Journal of Computer-Aided Molecular Design*, 32(4), 521-536. [\[Link\]](#)
- Kim, K., & Cheong, E. (2023). Structural studies of serotonin receptor family. *BMB Reports*, 56(11), 585-592. [\[Link\]](#)
- Lopez-Sanchez, U., & Nury, H. (2024). Human serotonin 5-HT3A receptor in complex with vortioxetine. RCSB PDB. [\[Link\]](#)
- Kaur, A., et al. (2023). List of softwares related to pharmacophore modeling.
- Fan, H., et al. (2011). Ligand-based pharmacophore models recapture the known binders.
- The Assay Depot. (2023). in silico assays & screening for drug binding. YouTube. [\[Link\]](#)
- Caveney, J., & Tanga, M. J. (2022). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. *Journal of Molecular Graphics and Modelling*, 111, 108107. [\[Link\]](#)
- Sakkiah, S., et al. (2011). Prospective Validation of a Comprehensive In silico hERG Model and its Applications to Commercial Compound and Drug Databases.
- Manoharan, S., et al. (2022). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. *Biosciences Biotechnology Research Asia*, 19(2). [\[Link\]](#)
- Caveney, J., & Tanga, M. J. (2022). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. PDB-101: Molecule of the Month: Serotonin Receptor [pdb101.rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. scispace.com [scispace.com]
- 5. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. eyesopen.com [eyesopen.com]
- 8. Preparing membrane proteins for simulation using CHARMM-GUI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. compchems.com [compchems.com]
- 10. GROMACS Tutorials [mdtutorials.com]
- 11. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GOLD - Docs CSC [docs.csc.fi]
- 14. GOLD software: Significance and symbolism [wisdomlib.org]
- 15. GPCR antitarget modeling: pharmacophore models for biogenic amine binding GPCRs to avoid GPCR-mediated side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery [mdpi.com]
- 17. G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials <https://tutorials.gromacs.org> documentation [tutorials.gromacs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. compchems.com [compchems.com]

- 22. Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 26. A comparison of the pharmacophore identification programs: Catalyst, DISCO and GASP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]
- 29. youtube.com [youtube.com]
- To cite this document: BenchChem. [In silico modeling of (R)-6-fluorochroman-4-amine receptor binding]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394235#in-silico-modeling-of-r-6-fluorochroman-4-amine-receptor-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com